2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2-chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O2/c1-7-6-9(20-13(15)19-7)12-22-21-11(23-12)8-4-2-3-5-10(8)24-14(16,17)18/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQBFNIVXDPWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=NN=C(O2)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of 1,3,4-oxadiazoles generally involves the condensation of carboxylic acids with hydrazides or other nitrogen-containing compounds. Specific methods for synthesizing this compound are not extensively documented in the available literature, but related oxadiazole derivatives have been synthesized using similar techniques.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have evaluated the anticancer potential of oxadiazole derivatives, including this compound. In vitro tests have shown promising results against various cancer cell lines. For instance, derivatives demonstrated cytotoxic effects on human breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (HT-29) cells.
- The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The percentage of viable cells decreased to approximately 39.9% for MDA-MB-231 and 64.0% for HT-29 after 24 hours of exposure at higher concentrations (50 µM) .
-
Mechanism of Action
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry assays indicated that treatment with this compound led to an increase in apoptotic cells compared to untreated controls.
- Specifically, the compound increased total apoptosis from 5.9% in control cells to as high as 51.2% in treated cells .
- Cell Cycle Analysis
Comparative Biological Activity
A comparison table summarizes the biological activities of various oxadiazole derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | HT-29 | 50 | Cell cycle arrest |
| Subject Compound | MDA-MB-231 | 39.9 | Apoptosis induction & G0/G1 arrest |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceuticals, researchers synthesized various oxadiazole derivatives and assessed their anticancer properties against standardized human cell lines. The subject compound was noted for its significant cytotoxic effect compared to established chemotherapeutics like doxorubicin .
Case Study 2: Toxicological Assessment
Another study evaluated the toxicological profile of related oxadiazole compounds using Daphnia magna assays, revealing low toxicity levels that suggest a favorable therapeutic index for further development .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of the target compound with analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups : The target’s chlorine and trifluoromethoxy groups likely enhance thermal stability compared to compounds like 5m (melting point: 78–80°C), which lacks strong electron-withdrawing substituents. Analog 5k (melting point: 198–200°C), with a dimethylpyridine group, suggests that fused aromatic systems elevate melting points .
- Lipophilicity : The trifluoromethoxy group in the target may improve membrane permeability relative to dihydrodioxin-containing analogs (e.g., 5i , 5k ), which have polar oxygen-rich rings .
Q & A
Synthesis and Optimization
Basic: Q: What are the standard synthetic routes for preparing this compound, and what reaction conditions are optimal? A: The compound can be synthesized via condensation reactions between pyrimidine and oxadiazole precursors. A validated method involves reacting ethyl carboxylate derivatives with hydrazine in alcohol solvents (e.g., ethanol) under reflux (78°C), achieving yields up to 87%. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .
Advanced: Q: How can reaction conditions be systematically optimized to improve scalability and purity? A: Optimization strategies include:
- Solvent screening : Methanol or ethanol enhances solubility and reduces side reactions.
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may accelerate cyclization.
- Temperature control : Gradual heating (70–80°C) minimizes decomposition.
Post-synthetic purification via column chromatography or recrystallization improves purity. Comparative studies on similar oxadiazoles highlight the importance of stoichiometric balancing .
Structural Characterization
Basic: Q: Which spectroscopic techniques are essential for confirming the compound’s structure? A: Key techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine (δ 8.2–8.5 ppm) and oxadiazole (δ 6.9–7.3 ppm) rings.
- IR spectroscopy : Identifies C=N stretches (~1600 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) .
Advanced: Q: How can structural ambiguities arising from overlapping spectral signals be resolved? A: Advanced methods include:
- 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations.
- X-ray crystallography : Provides definitive bond lengths and angles, as demonstrated for thiomorpholine-thiazolopyrimidine analogs .
Biological Activity Evaluation
Basic: Q: What assays are suitable for initial evaluation of antimicrobial activity? A: Use broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum inhibitory concentration (MIC) values below 10 µg/mL indicate promising activity, as seen in chlorophenyl-thiadiazole derivatives .
Advanced: Q: How should researchers address contradictions in bioactivity data across studies? A: Analyze variables such as:
- Substituent effects : Trifluoromethoxy groups may enhance membrane penetration vs. methyl groups.
- Assay conditions : Differences in bacterial strains or growth media (e.g., Mueller-Hinton vs. LB agar) significantly impact MIC values. Cross-validation using isogenic mutant strains can isolate resistance mechanisms .
Computational Modeling
Basic: Q: What computational tools predict the compound’s binding affinity to target proteins? A: Molecular docking (e.g., AutoDock Vina) models interactions with bacterial enzymes like dihydrofolate reductase. Docking poses of triazole-thiazole hybrids reveal hydrogen bonding with active-site residues .
Advanced: Q: How can molecular dynamics (MD) simulations refine binding predictions? A: MD simulations (50–100 ns) assess stability of ligand-protein complexes. For example, simulations of thiazolopyrimidines show persistent hydrogen bonds with DNA gyrase, correlating with experimental IC₅₀ values .
Structure-Activity Relationships (SAR)
Basic: Q: Which substituents are critical for bioactivity? A: The 2-chloro-6-methylpyrimidine moiety and 2-(trifluoromethoxy)phenyl group are essential. Chlorine enhances electronegativity, while trifluoromethoxy improves lipophilicity .
Advanced: Q: How can combinatorial libraries explore uncharted chemical space for this scaffold? A: Focus on:
- Pyrimidine modifications : Introduce halogens (F, Br) at C-2 or C-6.
- Oxadiazole diversification : Replace phenyl with heteroaromatics (e.g., pyridyl).
Parallel synthesis using Ugi or Suzuki-Miyaura couplings generates analogs for high-throughput screening .
Physicochemical Properties
Basic: Q: How are solubility and stability assessed under physiological conditions? A: Use shake-flask solubility assays in PBS (pH 7.4) and HPLC stability tests (24–72 hours). Related chlorinated pyrimidines show logP values >3, indicating moderate hydrophobicity .
Advanced: Q: How do halogen substitutions impact logP and membrane permeability? A: Fluorine or chlorine at pyrimidine C-2 increases logP by 0.5–1.0 units, enhancing blood-brain barrier penetration. Compare with trifluoromethyl analogs, which exhibit higher permeability but lower aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
